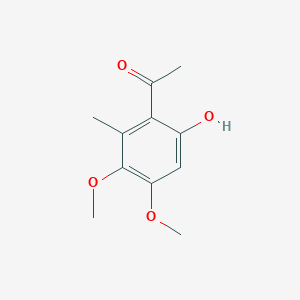
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone and features a hydroxy group, two methoxy groups, and a methyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxyphenol and acetyl chloride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethan-1-one: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(2,6-Dihydroxy-4-methoxyphenyl)ethan-1-one: Contains additional hydroxy groups, which can influence its solubility and reactivity.
Uniqueness
1-(6-Hydroxy-3,4-dimethoxy-2-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
62615-64-9 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
1-(6-hydroxy-3,4-dimethoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6-10(7(2)12)8(13)5-9(14-3)11(6)15-4/h5,13H,1-4H3 |
InChI 键 |
DXCYQXJIMGFLAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1OC)OC)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
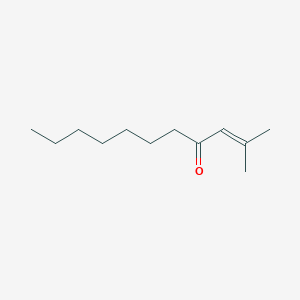
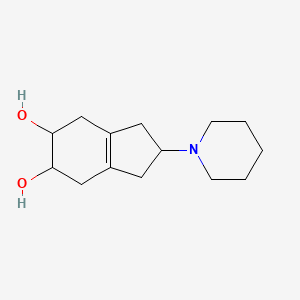
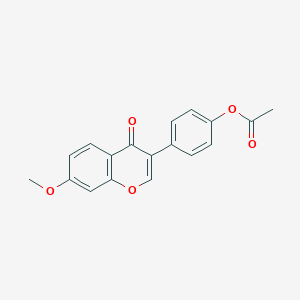
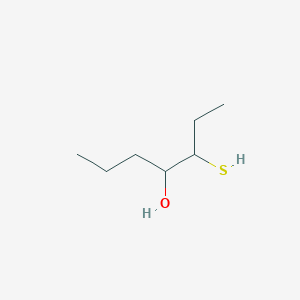
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
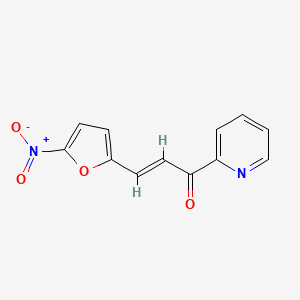
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

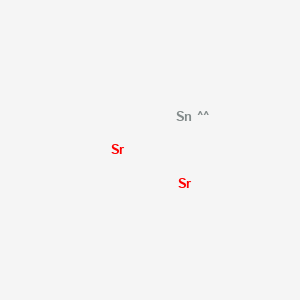
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
